molecular formula C22H20N2O3 B7638137 2-(3-Hydroxy-4-methoxyphenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one

2-(3-Hydroxy-4-methoxyphenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one

Cat. No. B7638137
M. Wt: 360.4 g/mol
InChI Key: NICHMRAGVCWJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxy-4-methoxyphenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one, also known as HM-3, is a synthetic compound that has been widely researched for its potential pharmacological properties. Its unique chemical structure has made it a popular target for drug discovery and development.

Mechanism of Action

2-(3-Hydroxy-4-methoxyphenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one exerts its pharmacological effects by inhibiting the activity of specific enzymes and receptors in the body, including protein kinase C (PKC) and phosphodiesterase (PDE) enzymes. This inhibition leads to changes in cellular signaling pathways and can have a wide range of effects on various physiological processes.
Biochemical and Physiological Effects:
Research has shown that this compound can have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-Hydroxy-4-methoxyphenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one in lab experiments is its unique chemical structure, which makes it a valuable tool for drug discovery and development. However, its complex synthesis method and limited availability can make it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on 2-(3-Hydroxy-4-methoxyphenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one, including:
1. Further exploration of its anti-cancer properties and potential use in cancer treatment.
2. Investigation of its effects on neurological disorders, such as Alzheimer's disease and Parkinson's disease.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Study of its potential use in treating inflammatory disorders, such as rheumatoid arthritis.
5. Investigation of its effects on cardiovascular health and potential use in treating heart disease.
In conclusion, this compound is a promising compound with a unique chemical structure and potential pharmacological properties. Further research is needed to fully understand its mechanism of action and potential uses in treating various diseases and disorders.

Synthesis Methods

The synthesis of 2-(3-Hydroxy-4-methoxyphenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one involves several steps, including the reaction of 3-methylbenzaldehyde with 2-aminophenol to form 2-(3-methylphenyl)benzoxazole. This intermediate is then reacted with 4-methoxyphenylboronic acid to form the desired product, this compound.

Scientific Research Applications

2-(3-Hydroxy-4-methoxyphenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one has been studied for its potential use in treating various diseases and disorders, including cancer, inflammation, and neurological disorders. Its ability to inhibit certain enzymes and receptors in the body makes it a promising candidate for drug development.

properties

IUPAC Name

2-(3-hydroxy-4-methoxyphenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-14-6-5-7-16(12-14)24-21(15-10-11-20(27-2)19(25)13-15)23-18-9-4-3-8-17(18)22(24)26/h3-13,21,23,25H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICHMRAGVCWJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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